molecular formula C12H10N4OS B14531390 N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide CAS No. 62329-35-5

N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide

Cat. No.: B14531390
CAS No.: 62329-35-5
M. Wt: 258.30 g/mol
InChI Key: JUWJWFOBQJUNKX-UHFFFAOYSA-N
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Description

N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

CAS No.

62329-35-5

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C12H10N4OS/c1-8(17)15-12-16(9-5-3-2-4-6-9)11(14)10(7-13)18-12/h2-6H,14H2,1H3

InChI Key

JUWJWFOBQJUNKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C(=C(S1)C#N)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a nitrile in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: A similar compound with a fused benzene ring.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness

N-(4-Amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of an amino group, a cyano group, and an acetamide group in a single molecule is relatively uncommon and provides opportunities for diverse chemical transformations and interactions.

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